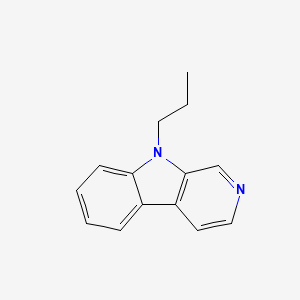

9-Propyl-beta-carboline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21373-41-1 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

9-propylpyrido[3,4-b]indole |

InChI |

InChI=1S/C14H14N2/c1-2-9-16-13-6-4-3-5-11(13)12-7-8-15-10-14(12)16/h3-8,10H,2,9H2,1H3 |

InChI Key |

VWQRAFOZXLPRGU-UHFFFAOYSA-N |

SMILES |

CCCN1C2=CC=CC=C2C3=C1C=NC=C3 |

Canonical SMILES |

CCCN1C2=CC=CC=C2C3=C1C=NC=C3 |

Other CAS No. |

21373-41-1 |

Synonyms |

9-propyl-9H-pyrido(3,4-b)indole 9-propyl-beta-carboline 9-propyl-beta-carboline hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for 9 Propyl Beta Carboline

Classical Total Synthesis Approaches

Traditional methods for synthesizing the beta-carboline skeleton have been well-established for over a century and continue to be refined. ljmu.ac.ukmdpi.com These approaches typically involve the formation of the C-ring of the carboline system through intramolecular cyclization reactions. sci-hub.se

Pictet-Spengler Condensation Derived Syntheses

The Pictet-Spengler reaction, discovered in 1911, is a cornerstone in the synthesis of tetrahydro-beta-carbolines (THβCs) and, by extension, beta-carbolines. publish.csiro.au The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by ring closure. sci-hub.se To obtain the fully aromatic beta-carboline, the resulting THβC intermediate must undergo oxidation. researchgate.net

A general route involves the reaction of L-tryptophan with an appropriate aldehyde, followed by oxidation. researchgate.net For the synthesis of 1-substituted beta-carbolines, various aldehydes can be employed. researchgate.net The initial Pictet-Spengler condensation yields a tetrahydro-beta-carboline, which is then aromatized. Common oxidizing agents used for this purpose include potassium dichromate (K2Cr2O7) and potassium permanganate (B83412) (KMnO4). researchgate.netmdpi.com The reaction conditions, such as the choice of solvent and temperature, can influence the yield and purity of the final product. mdpi.com

| Reagents | Conditions | Product |

| L-Tryptophan, Aldehyde | Acidic conditions, Reflux | 1-substituted-tetrahydro-β-carboline |

| 1-substituted-tetrahydro-β-carboline, K2Cr2O7 or KMnO4 | Oxidation | 1-substituted-β-carboline |

Table 1: General Pictet-Spengler Synthesis of 1-Substituted Beta-Carbolines

Bischler-Napieralski Cyclization Routes

The Bischler-Napieralski reaction provides an alternative classical route to the beta-carboline core. scielo.br This method involves the intramolecular cyclodehydration of an N-acylated tryptamine derivative using a dehydrating agent like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). scielo.brscielo.br This reaction typically forms a 3,4-dihydro-beta-carboline (DHβC) intermediate, which is more readily oxidized to the aromatic beta-carboline compared to the THβC from the Pictet-Spengler reaction. ljmu.ac.uk

For instance, tryptamine can be acylated with a suitable carboxylic acid or its derivative, and the resulting amide is then cyclized. clockss.org The subsequent oxidation of the DHβC to the final beta-carboline can be achieved using various oxidizing agents, including potassium permanganate. clockss.org The use of polyphosphoric acid (PPA) as a cyclizing agent for the condensation of tryptamine with carboxylic acids has also been reported to produce DHβCs in good yields. clockss.org

| Starting Materials | Cyclizing Agent | Intermediate | Oxidizing Agent | Final Product |

| N-Acyl-tryptamine | POCl3, PCl5, or SOCl2 | 3,4-Dihydro-β-carboline | KMnO4 | β-Carboline |

| Tryptamine, Carboxylic Acid | Polyphosphoric Acid (PPA) | 3,4-Dihydro-β-carboline | KMnO4 | β-Carboline |

Table 2: Bischler-Napieralski Route to Beta-Carbolines

Oxidative Cyclization Methodologies for Beta-Carboline Core Formation

Oxidative cyclization represents a direct approach to forming the aromatic beta-carboline ring system. These methods often bypass the need for a separate oxidation step by incorporating the oxidation within the cyclization process. Iodine-mediated protocols have been developed for the chemoselective dehydrogenation and aromatization of THβCs to beta-carbolines in the presence of an oxidant like hydrogen peroxide (H2O2) in a solvent such as DMSO. nih.gov

Another approach involves the thermal electrocyclization of functionalized indoles. For example, heating an oxime-functionalized indole (B1671886) can lead to an azahexatriene system that undergoes electrocyclization to form the tricyclic beta-carboline core. ljmu.ac.uk More recently, a microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has been shown to produce beta-carbolines. nih.gov This method can proceed from the 3-nitrovinylindoles themselves or from their in-situ generated precursors. nih.gov

Modern Synthetic Strategies

Contemporary approaches to beta-carboline synthesis often leverage the power of transition-metal catalysis and other modern techniques to improve efficiency, selectivity, and substrate scope. ljmu.ac.uk

Transition-Metal Catalyzed Cyclizations

Palladium-catalyzed reactions have become a powerful tool in the synthesis of carbolines. researchgate.net These methods can involve the intramolecular C-H activation and arylation to form the carboline skeleton. researchgate.net For example, palladium-catalyzed cyclization of N-(2-(pyridin-3-yl)phenyl)benzenesulfonamide derivatives can afford carbolines in good yields. researchgate.net The Suzuki cross-coupling reaction is another key palladium-catalyzed transformation used to introduce aryl or heteroaryl moieties at the 1-position of the beta-carboline core. acs.org This often involves the preparation of a triflate-substituted beta-carboline intermediate, which then undergoes the cross-coupling reaction. acs.org

| Catalyst System | Reaction Type | Substrates | Product |

| Pd(OAc)2, Cu(OAc)2 | C-H Activation/Cyclization | N-aryl-2-aminobiphenyls | Carbolines |

| Pd(0), PPh3 | Suzuki Cross-Coupling | 1-Triflate-β-carboline, Boronic acid | 1-Aryl-β-carboline |

Table 3: Examples of Palladium-Catalyzed Beta-Carboline Synthesis

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to shorter reaction times and improved yields. researchgate.net In the context of beta-carboline synthesis, microwave assistance has been successfully applied to the Bischler-Napieralski reaction, affording 1-substituted beta-carbolines from tryptamine derivatives in higher yields compared to conventional heating. clockss.org Microwave-assisted protocols have also been developed for the one-pot synthesis of substituted 3,4-dihydro-beta-carbolines. mdpi.com Furthermore, the synthesis of beta-carbolines through the electrocyclic cyclization of 3-nitrovinylindoles can be effectively promoted by microwave heating. nih.gov The use of microwave irradiation represents a greener and more efficient approach for the synthesis of these heterocyclic compounds. acs.org

Precursor Compounds and Intermediate Derivatization

The synthesis of 9-Propyl-beta-carboline fundamentally relies on the construction of the tricyclic pyrido[3,4-b]indole system, followed by specific functionalization. The process begins with carefully selected precursor compounds that undergo cyclization to form a key intermediate, which is then derivatized.

The most common precursors for the beta-carboline skeleton are an indole-containing amine, typically L-tryptophan or tryptamine, and a carbonyl compound, such as an aldehyde or ketone. analis.com.myutm.mymdpi.com The reaction between these precursors, most famously the Pictet-Spengler reaction, leads to the formation of a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate. utm.mymdpi.com This initial cyclization is a critical step in forming the core structure. For instance, the reaction of L-tryptophan with formaldehyde (B43269) yields a tetrahydro-β-carboline-3-carboxylic acid. derpharmachemica.com

Once the THβC intermediate is formed, it must be aromatized to create the final beta-carboline ring system. This derivatization step is an oxidation reaction. Various oxidizing agents can be employed, such as potassium dichromate (K₂Cr₂O₇) in acetic acid or potassium permanganate (KMnO₄). analis.com.mysciforum.net In some cases, the oxidation can be controlled to selectively produce either a dihydro-β-carboline (DHβC) or the fully aromatic β-carboline by adjusting reaction conditions like temperature and time. ljmu.ac.uk

To obtain the final target compound, this compound, a subsequent N-alkylation step is required. After the aromatic beta-carboline core is synthesized, it is treated with a propylating agent. This typically involves reacting the beta-carboline with a propyl halide (e.g., propyl bromide) or a propyl tosylate in the presence of a base, such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). analis.com.my This reaction selectively adds the propyl group to the nitrogen at position 9 of the indole ring.

Table 2: Precursors and Intermediates in this compound Synthesis

| Role | Compound Example | Subsequent Reaction | Product | Source(s) |

|---|---|---|---|---|

| Indole Precursor | L-Tryptophan or Tryptamine | Pictet-Spengler Reaction | Tetrahydro-β-carboline (THβC) | analis.com.myutm.my |

| Carbonyl Precursor | Formaldehyde or other Aldehyde | Pictet-Spengler Reaction | Tetrahydro-β-carboline (THβC) | analis.com.myderpharmachemica.com |

| Key Intermediate | Tetrahydro-β-carboline (THβC) | Oxidation (e.g., with K₂Cr₂O₇) | Aromatic β-carboline | analis.com.myljmu.ac.uk |

| Aromatic Intermediate | β-Carboline (Norharmane) | N-alkylation (e.g., with Propyl Bromide/NaH) | This compound | analis.com.my |

Stereochemical Control and Regioselectivity in Beta-Carboline Synthesis

Achieving specific stereochemistry and regioselectivity is paramount in the synthesis of complex molecules like beta-carboline derivatives. These factors determine the final three-dimensional arrangement of atoms and the position of chemical modifications, which are crucial for biological activity.

Stereochemical Control in beta-carboline synthesis is often addressed during the Pictet-Spengler reaction, which can generate chiral centers at the C1 and C3 positions of the tetrahydro-β-carboline intermediate. The diastereoselectivity (the relative configuration of these stereocenters, i.e., cis or trans) can be influenced by reaction conditions. For example, conducting the reaction at low temperatures in an aprotic solvent with an acid catalyst generally favors the formation of the cis diastereomer. niscpr.res.in The choice of starting materials, such as using chiral derivatives of tryptophan, can also guide the formation of a specific stereoisomer through internal induction. mdpi.comresearchgate.net Asymmetric catalysis, using chiral Brønsted acids or chiral auxiliaries, provides a powerful method for enantioselective synthesis, yielding a high excess of one enantiomer. researchgate.netoup.comnih.gov

Regioselectivity refers to the control of the position of chemical reactions on the beta-carboline ring system. While the synthesis of this compound involves a specific N-alkylation at the indole nitrogen, other positions on the aromatic rings can also be functionalized. Recent advances have shown that the β-carboline scaffold itself can act as a directing group in C-H activation reactions. researchgate.netresearchgate.net This allows for the regioselective introduction of functional groups, such as hydroxyl or aryl groups, at specific positions on the molecule, a process guided by transition metal catalysts like ruthenium or copper. researchgate.netresearchgate.net For example, a regioselective hydroxylation has been achieved at the ortho-position of the beta-carboline ring using a copper catalyst. researchgate.net Such methods provide pathways to novel derivatives that would be difficult to access through traditional means.

Table 3: Factors Influencing Stereochemical and Regioselective Outcomes

| Control Type | Method/Factor | Outcome | Mechanism/Principle | Source(s) |

|---|---|---|---|---|

| Diastereoselectivity | Low Temperature, Aprotic Solvent | Favors cis isomer | Kinetically controlled Pictet-Spengler reaction. | niscpr.res.inresearchgate.net |

| Enantioselectivity | Chiral Auxiliaries (e.g., Ellman's sulfinamide) | High enantiomeric excess (ee) | The auxiliary directs the approach of the electrophile. | nih.gov |

| Enantioselectivity | Chiral Brønsted Acid Catalysts | High enantiomeric excess (ee) | Asymmetric catalysis of the Pictet-Spengler reaction. | oup.comnih.gov |

| Regioselectivity | C-H Activation (e.g., with Ru or Cu catalysts) | Site-specific functionalization | The β-carboline ring acts as an intrinsic directing group. | researchgate.netresearchgate.net |

Molecular and Cellular Pharmacological Interactions of 9 Propyl Beta Carboline

Ligand-Receptor Binding Profiles

9-Propyl-beta-carboline, a derivative of the beta-carboline family, demonstrates a diverse ligand-receptor binding profile. Beta-carbolines are recognized for their interactions with a wide array of receptors in the central nervous system, including those for gamma-aminobutyric acid (GABA), serotonin (B10506), and dopamine (B1211576), as well as imidazoline (B1206853) receptors. researchgate.netacs.org The specific pharmacological effects of each beta-carboline are largely determined by the nature and position of its substituents. oatext.com The propyl substitution at the 9-position of the beta-carboline core influences its interaction with various receptor sites, distinguishing its pharmacological character.

Gamma-Aminobutyric Acid (GABA) Receptor Subtype Modulation

The interaction of this compound with the GABA receptor complex, particularly the benzodiazepine (B76468) (BZ) binding site, is a key aspect of its pharmacological activity. The closely related compound, propyl beta-carboline-3-carboxylate (PrCC), has been studied as a radioligand for benzodiazepine receptors. nih.gov

Research indicates that the ester group at position 3 of the beta-carboline structure is crucial for its interaction with a novel site on GABAA receptors. nih.gov Specifically, propyl-beta-carboline-3-carboxylate has been shown to markedly enhance GABA-induced chloride (Cl-) currents in the α1β2γ2 subtype of the GABAA receptor. nih.gov This suggests an agonistic interaction at a site distinct from those for benzodiazepines, barbiturates, and neurosteroids. nih.gov

However, other studies characterize the propyl ester of beta-carboline-3-carboxylic acid as being largely devoid of efficacy, terming it an antagonist at the benzodiazepine site. This antagonistic profile means it can block the actions of both agonists (like diazepam) and inverse agonists. crimsonpublishers.com This apparent contradiction may stem from the compound's ability to interact with different sites on the receptor complex or its varied effects on different receptor subtypes.

Furthermore, [3H]Propyl beta-carboline-3-carboxylate ([3H]PrCC) has been used as a selective radioligand for the BZ1 benzodiazepine receptor subclass. researchgate.netnih.gov Studies have shown that [3H]PrCC labels only a fraction of the total benzodiazepine binding sites in certain brain regions like the hippocampus and cerebral cortex, corresponding to the BZ1 subtype, while labeling all sites in the cerebellum where BZ1 receptors are predominant. nih.gov The binding of PrCC is enhanced by GABA, further confirming its interaction with the GABA receptor complex. epigraphdb.org

Table 1: Interaction of Propyl-beta-carboline Analogues with GABAa Receptors

| Compound | Receptor Subtype | Observed Effect | Reference |

|---|---|---|---|

| Propyl-beta-carboline-3-carboxylate | α1β2γ2 | Marked enhancement of GABA-induced Cl- currents | nih.gov |

| Propyl-beta-carboline-3-carboxylate | Benzodiazepine Site | Largely devoid of efficacy (Antagonist) | crimsonpublishers.com |

| [3H]Propyl-beta-carboline-3-carboxylate | BZ1 Subclass | Selective radioligand | researchgate.netnih.gov |

Serotonergic Receptor Interactions (5-HT Receptors)

The beta-carboline scaffold shares structural similarities with serotonin, suggesting a potential for interaction with serotonergic (5-HT) receptors. d-nb.info However, studies on a large series of beta-carbolines have shown that they generally display little to no affinity for 5-HT1A receptors. researchgate.net Their affinity for 5-HT2A receptors is modest and highly dependent on ring substituents and saturation. researchgate.netnih.gov While some beta-carbolines can bind to 5-HT2 receptors with a potency comparable to DMT, specific data for this compound remains limited. scielo.br The hallucinogenic properties of some beta-carbolines have been linked to their activity at 5-HT receptors, particularly the 5-HT2 subtype. nih.gov

Noradrenergic System Interactions

Information regarding the direct interaction of this compound with the noradrenergic system is scarce in the reviewed literature. While some beta-carbolines are known to inhibit MAO-A, which can lead to increased levels of norepinephrine (B1679862), direct binding affinities for adrenergic receptors have not been a primary focus of research for this specific compound. oatext.com One study noted that harmaline, another beta-carboline, displays little to no affinity for the norepinephrine transporter. scielo.br

Other Neurotransmitter Receptor Systems

The broad pharmacological profile of beta-carbolines suggests potential interactions with other receptor systems. For example, some beta-carbolines are known to interact with opiate receptors. crimsonpublishers.com Additionally, a synthetic bivalent beta-carboline derivative was found to bind to the μ opioid receptor, although this is a structurally distinct compound. acs.org The parent compound, β-carboline (norharman), also interacts with histamine (B1213489) receptors. crimsonpublishers.com However, specific research into the binding of this compound to these and other neurotransmitter systems is limited.

Enzyme Modulation and Inhibition

This compound belongs to the β-carboline class of compounds, which are known to interact with a wide range of enzymes. The substitution of a propyl group at the N-9 position of the β-carboline core significantly influences its pharmacological profile.

The β-carboline scaffold is a well-established inhibitor of monoamine oxidases (MAO), which are critical enzymes in the metabolism of neurotransmitters. nih.govmdpi.comnih.gov Most β-carboline alkaloids are reversible and competitive inhibitors, often showing selectivity for the MAO-A isoform. nih.govresearchgate.net

While specific kinetic data for 9-propyl-β-carboline is not extensively detailed in the reviewed literature, studies on close structural analogs provide significant insight. For instance, the synthetic derivative 9-methyl-β-carboline has demonstrated inhibitory activity against both MAO isoforms, with a greater potency for MAO-A. nih.gov The reported IC50 values for 9-methyl-β-carboline are 1 µM for MAO-A and 15.5 µM for MAO-B. nih.gov

Structure-activity relationship (SAR) studies on β-carboline derivatives indicate that substitutions at the N-9 position play a role in modulating biological activity. capes.gov.brnih.gov The inhibitory potency of β-carbolines against MAO is influenced by the nature of substituents on the tricyclic ring system. mdpi.comresearchgate.net The inhibition of MAO by 9-methyl-β-carboline suggests that N-9 alkylated derivatives are active at these enzymes, though the precise impact of extending the alkyl chain from methyl to propyl on inhibition kinetics (Kᵢ, IC50) requires further specific investigation.

| Compound | Target Enzyme | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| 9-Methyl-β-carboline | MAO-A | 1 µM | nih.gov |

| 9-Methyl-β-carboline | MAO-B | 15.5 µM | nih.gov |

The β-carboline framework is a recognized scaffold for the design of cholinesterase inhibitors, which are therapeutically relevant in conditions like Alzheimer's disease. d-nb.inforesearchgate.netscielo.br Research into N-9 substituted β-carbolines has revealed potent inhibitory activity.

Specifically, a quaternary salt derivative, 9-propyl-β-carboline-2-ium chloride , has been identified as a highly potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). molaid.com This derivative exhibits IC50 values of 0.5 nM for AChE and 5.7 nM for BChE. molaid.com It is important to note that this data pertains to the N-2 quaternized form of the molecule, where the pyridinic nitrogen is methylated, which generally enhances potency. Studies on related 2-aryl-9-methyl-β-carbolinium salts confirm that the indole-N-alkyl group can significantly improve AChE inhibitory activity. d-nb.infonih.gov While many β-carboline derivatives show selectivity for BChE, these findings suggest that the 9-propyl substituted scaffold can be a potent dual inhibitor, particularly upon quaternization. researchgate.netscielo.br

| Compound | Target Enzyme | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| 9-Propyl-β-carboline-2-ium chloride | Acetylcholinesterase (AChE) | 0.5 nM | molaid.com |

| 9-Propyl-β-carboline-2-ium chloride | Butyrylcholinesterase (BChE) | 5.7 nM | molaid.com |

β-carboline derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and prominent targets in cancer therapy. researchgate.netresearchgate.net The substitution at the N-9 position of the β-carboline ring has been shown to be a critical determinant of kinase inhibitory activity. researchgate.netcrimsonpublishers.com

Studies have identified N-9 substituted β-carbolines as inhibitors of Polo-like kinase 1 (PLK-1). crimsonpublishers.com Structure-activity relationship analyses revealed that cytotoxic activity and PLK-1 inhibition were prominent in derivatives with specific substitutions at this position. crimsonpublishers.com Other research has identified different β-carboline derivatives as potent inhibitors of the entire PLK family (PLK1, PLK2, PLK3). plos.orgsemanticscholar.org Furthermore, the β-carboline scaffold has been linked to the inhibition of cyclin-dependent kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). capes.gov.brresearchgate.netresearchgate.net While 9-propyl-β-carboline fits the structural profile of a kinase inhibitor, specific kinetic data for its direct interaction with CDK, IKK, PLK-1, Haspin, or DYRK2 are not available in the reviewed literature. However, the existing research on N-9 substituted analogs strongly supports its potential as a kinase modulator.

| Compound Class | Target Kinase Family | Key Finding | Reference |

|---|---|---|---|

| N-9 Substituted β-Carbolines | Polo-like Kinase (PLK) | N-9 substitution is critical for PLK-1 inhibitory activity. | crimsonpublishers.com |

| β-Carboline Derivatives | Polo-like Kinase (PLK) | Identified as inhibitors of PLK1, PLK2, and PLK3. | plos.org |

| 9-Substituted β-Carbolines | Cyclin-Dependent Kinase (CDK) | Investigated as specific inhibitors of CDKs. | capes.gov.br |

| β-Carboline Derivatives | DYRK1A | The β-carboline scaffold is a known inhibitor of DYRK1A. | researchgate.netresearchgate.net |

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP. The inhibition of PDE5, in particular, is a well-known therapeutic strategy. This activity is strongly associated with tetrahydro-β-carboline derivatives. nih.govmdpi.comresearchgate.net The clinically approved PDE5 inhibitor, tadalafil, is based on this reduced scaffold. nih.govnih.gov

In contrast, research indicates that the fully aromatic β-carboline ring system, which is the core of 9-propyl-β-carboline, does not exhibit significant inhibitory activity against PDE5. nih.gov The saturation of the pyridine (B92270) ring is a critical structural requirement for potent PDE5 inhibition. Therefore, 9-propyl-β-carboline is not expected to function as a phosphodiesterase inhibitor.

Ion Channel Modulation

Voltage-gated ion channels are fundamental to the function of excitable cells, and they are important pharmacological targets. chemdiv.comnumberanalytics.com These channels are responsible for generating and propagating action potentials in neurons and muscle cells. numberanalytics.comfrontiersin.org Despite the known neuroactive properties of many β-carboline alkaloids, a review of the available scientific literature did not yield specific data concerning the interaction of 9-propyl-β-carboline with voltage-gated ion channels. Further research is required to determine if this compound has any modulatory effects on this class of ion channels.

Ligand-Gated Ion Channel Interactions (beyond GABA)

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission, and various β-carbolines are known to interact with them. nih.gov These channels, including nicotinic acetylcholine, serotonin (5-HT3), and glycine (B1666218) receptors, are typically pentameric structures that form a central ion pore. nih.govebi.ac.uk

While the primary interaction of many β-carbolines is with GABA-A receptors, a subtype of LGICs, research has explored interactions with other channels. nih.gov For instance, the binding of [3H]propyl beta-carboline-3-carboxylate ([3H]PrCC) in the human brain demonstrates specific interaction with the broader benzodiazepine/ionophore/GABA receptor complex. mcmaster.ca However, detailed characterization of this compound's activity at non-GABAergic LGICs like nicotinic or serotonergic receptors is not extensively documented in the current literature.

One area of investigation involves the transient receptor potential melastatin 8 (TRPM8) channel, a cation-permeable channel involved in calcium signaling. nih.govacs.org Studies on a series of tetrahydro-β-carboline (THBC) derivatives, which share the core structure, identified several compounds as potent TRPM8 antagonists. nih.govacs.org A propanoic ester derivative, in particular, was identified as a potent inhibitor of menthol-induced increases in intracellular calcium levels. nih.gov

Table 1: Antagonistic Activity of Tetrahydro-β-carboline (THBC) Derivatives on TRPM8 Channels

| Compound | Description | Activity Metric | Value | Reference |

|---|---|---|---|---|

| THBC-based diketopiperazine 23 | Diketopiperazine derivative | IC50 | 6.57 ± 1.21 nM | nih.gov |

| THBC-based hydantoin (B18101) 31a | Hydantoin derivative | IC50 | 4.10 ± 1.52 nM | nih.govacs.org |

| Propanoic ester derivative 11a | Inhibitor of menthol-induced Ca2+ increase | IC50 | 0.8 µM | nih.gov |

| Propanoic ester derivative 11a | Antagonist of menthol (B31143) effect | EC50 | 15.41 nM | nih.gov |

Signal Transduction Pathway Perturbations

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Several studies indicate that β-carboline derivatives modulate this pathway. The neurostimulative effects of the related compound 9-Methyl-beta-carboline (9-Me-BC) are shown to be mediated through the PI3K/Akt pathway. wikipedia.orgnih.gov This was confirmed using a PI3K inhibitor, which blocked the neurostimulatory properties of 9-Me-BC. wikipedia.org

Similarly, studies on other β-carboline derivatives have demonstrated inhibition of the PI3K/Akt/NF-κB signaling pathway. mdpi.comresearchgate.net For example, a synthesized β-carboline derivative, compound 7be, significantly repressed the phosphorylation levels of both PI3K and Akt in Cal27 oral cancer cells. mdpi.com Another study showed that a 1-benzoyl-β-carboline derivative suppressed human neutrophil functions by inhibiting the activation of the Akt signaling pathway. researchgate.net While these findings are for derivatives, they suggest a common mechanism among the β-carboline class to interact with and inhibit this key signaling cascade. mdpi.comnih.gov

The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway is another ubiquitous system involved in diverse cellular functions. nih.gov The neural cell adhesion molecule 1 (NCAM1), which is involved in neurite outgrowth, utilizes a signaling pathway that involves both protein kinase A and C. nih.gov Inhibition of these kinases has been shown to block the stimulatory effects of 9-Me-BC, suggesting an interaction with this pathway. nih.gov While direct evidence for this compound is limited, the known interactions of its analogs point towards potential modulation of cAMP/PKA signaling.

The mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are central to the regulation of cell proliferation, differentiation, and apoptosis. Research on a manzamine derivative, 1-(9'-propyl-3'-carbazole)-1, 2, 3, 4-tetrahydro-β-carboline (PCTC), showed that it activates the MAPK signaling pathway in glioma cells. nih.gov Specifically, PCTC treatment led to higher expression levels of phosphorylated JNK (p-JNK) and p-p38, though the expression of phosphorylated ERK (p-ERK) was not elevated. nih.gov This suggests a selective activation of specific arms of the MAPK cascade. Other β-carboline derivatives have also been found to induce melanogenesis through p38 MAPK signaling. mdpi.com

As mentioned in section 3.3.2, certain tetrahydro-β-carboline derivatives act as antagonists of the TRPM8 channel, a calcium-permeable ion channel. nih.govacs.org By inhibiting this channel, these compounds can prevent the influx of calcium ions that is typically induced by agonists like menthol. The propanoic ester derivative 11a was a potent inhibitor of this menthol-induced increase in intracellular calcium, with an IC50 of 0.8 µM. nih.gov This demonstrates a clear mechanism by which β-carboline structures can perturb cellular calcium signaling.

Transcriptional and Gene Expression Modulation

This compound and its derivatives can induce significant changes in gene expression, impacting a variety of cellular processes from neurogenesis to apoptosis.

The related compound 9-Me-BC has been shown to stimulate the gene expression of several neurotrophic factors in astrocyte cultures. nih.gov These factors are known to promote neurite outgrowth and provide neuroprotection. nih.gov Furthermore, studies on β-carboline dimers indicate they can alter the expression of numerous genes involved in cancer pathogenesis, particularly those related to the cell cycle and immunity. frontiersin.org

In glioma cell lines, the derivative PCTC was found to enhance the expression of apoptotic enzymes, contributing to its anti-neoplastic effects. nih.gov A different β-carboline derivative was shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), key enzymes in the inflammatory response. researchgate.net

Table 2: Modulation of Gene Expression by 9-Methyl-beta-carboline (9-Me-BC) in Cortical Astrocytes

| Gene | Full Name | Fold Increase in Expression | Reference |

|---|---|---|---|

| Artn | Artemin | 3.2 | nih.gov |

| Bdnf | Brain-Derived Neurotrophic Factor | 2.0 | wikipedia.org |

| Ncam1 | Neural Cell Adhesion Molecule 1 | 1.4 | wikipedia.orgnih.gov |

| Tgfb2 | Transforming Growth Factor beta 2 | 1.4 | wikipedia.org |

| Skp1 | S-Phase Kinase-Associated Protein 1 | 1.5 | wikipedia.org |

| Neurotrophin 3 | Neurotrophin 3 | 1.8 | wikipedia.org |

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption and Distribution Patterns in Preclinical Models

Direct experimental data on the absorption and distribution of 9-Propyl-beta-carboline are limited. However, research on other β-carboline derivatives provides some insights. Generally, β-carbolines can be absorbed after oral administration. wikipedia.org The lipophilicity of the molecule, which is influenced by substituents, plays a crucial role in its absorption and distribution. The addition of an alkyl group, such as a propyl group at the N-9 position, is expected to increase the lipophilicity of the β-carboline backbone.

In silico (computer-based) predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for various N-substituted β-carboline analogs suggest that these compounds may possess favorable oral bioavailability. mdpi.comcrimsonpublishers.com For instance, a study performing in silico analysis of various β-carboline derivatives predicted good intestinal absorption. nih.gov Many β-carboline alkaloids are known to be highly lipophilic, which can lead to significant distribution into tissues, including the brain. nih.gov

A study on a synthesized 9-propyl-β-carboline derivative, specifically 1-methyl-7-(3-methylbutoxy)-9-propyl-2-[(pyridin-2-yl)methyl]-9H-pyrido[3,4-b]indol-2-ium bromide, highlighted the importance of achieving adequate solubility for potential intravenous administration in preclinical studies. mdpi.com This suggests that while the core structure might be lipophilic, modifications are often necessary to improve pharmacokinetic properties like solubility.

Metabolic Pathways and Metabolite Identification in Preclinical Models

The metabolism of β-carbolines has been more extensively studied, with primary pathways involving oxidation and conjugation reactions.

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP450) enzyme system is the principal pathway for the oxidative metabolism of many β-carbolines. Studies on simpler β-carbolines like norharman and harman (B1672943) have shown that they are efficiently oxidized to various hydroxylated and N-oxidation products. The primary enzymes involved in the oxidation of the β-carboline ring are CYP1A2 and CYP1A1, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. nih.gov

For 9-alkyl-β-carbolines, such as the closely related 9-methyl-β-carboline, metabolism is also expected to be mediated by CYP450 enzymes. It has been suggested that hydroxylation at position 6 of the β-carboline ring is a key metabolic pathway. google.com The presence of a propyl group at the N-9 position in this compound would likely direct metabolism towards other parts of the molecule, though specific metabolites have not been identified in the literature. It is plausible that the propyl chain itself could undergo hydroxylation.

Conjugation Reactions

Following oxidation, the resulting hydroxylated metabolites of β-carbolines can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most common conjugation reactions are glucuronidation and sulfation. While specific studies on the conjugation of this compound metabolites are not available, this is a well-established pathway for the clearance of xenobiotics with hydroxyl groups. It has been noted that for some β-carbolines, hydroxylation is followed by a subsequent conjugation reaction. google.com

Excretion Mechanisms in Preclinical Models

Information regarding the specific excretion mechanisms of this compound is not detailed in the available literature. Generally, the water-soluble conjugated metabolites of β-carbolines are expected to be eliminated from the body primarily through urine and, to a lesser extent, feces. For example, the parent β-carboline, harman, is mostly excreted in the feces. rsc.org The route and rate of excretion will be highly dependent on the physicochemical properties of the parent compound and its metabolites.

Blood-Brain Barrier Permeability in Preclinical Models

A significant aspect of the pharmacology of many β-carbolines is their ability to cross the blood-brain barrier (BBB). This is largely attributed to their lipophilicity. The unsubstituted β-carboline, norharmane, is known to cross the BBB. nih.gov The addition of alkyl groups, which increases lipophilicity, is generally expected to enhance BBB penetration, although this is not always the case and depends on other molecular properties as well.

In silico ADME predictions for a range of β-carboline derivatives have shown that many have a high probability of penetrating the BBB. nih.gov For example, 9-methyl-β-carboline has been studied for its effects on the central nervous system, which implies its ability to cross the BBB and exert its actions. wikipedia.orgwikipedia.orgnih.govnih.govnih.govwikipedia.org Based on these trends, it is plausible that this compound also possesses the ability to penetrate the BBB.

Below is a table of in silico predictions for BBB permeability for a set of β-carboline derivatives, illustrating the general trend for this class of compounds.

Table 1: In Silico Prediction of Blood-Brain Barrier (BBB) Permeability for Selected β-Carboline Derivatives (Note: Data for this compound is not available and is included for illustrative comparison based on general properties of 9-alkyl-β-carbolines)

| Compound | Predicted BBB Permeability | Reference |

| Norharman | High | nih.gov |

| Harman | High | nih.gov |

| 9-Methyl-β-carboline | High (Inferred from CNS activity) | wikipedia.orgwikipedia.orgnih.govnih.govnih.govwikipedia.org |

| This compound | Predicted High (by extrapolation) | N/A |

| Various Synthetic β-carbolines | High Probability | nih.gov |

Plasma Protein Binding in Preclinical Models

The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and clearance of a drug. Highly protein-bound drugs have a lower fraction of free drug available to exert pharmacological effects or to be metabolized and excreted.

Specific data on the plasma protein binding of this compound is not available. However, β-carbolines, being generally lipophilic, are expected to bind to plasma proteins such as albumin. The degree of binding can vary significantly between different derivatives. For instance, in silico studies on some β-carboline derivatives have aimed to predict their binding to human serum albumin. Without experimental data, the plasma protein binding of this compound remains speculative but is anticipated to be significant given its likely lipophilic nature.

Investigational Biological Activities and Mechanistic Hypotheses in Preclinical Models

Neurobiological Modulations in Preclinical Models

Preclinical research using various animal and cell culture models has begun to elucidate the potential neurobiological effects of 9-Propyl-β-carboline and its close structural analogs, like 9-methyl-β-carboline. These studies provide a foundation for understanding how this compound might influence brain function and health.

Cognitive Function Research in Animal Models (e.g., learning, memory)

Studies in animal models suggest that certain β-carboline derivatives can influence cognitive processes. For instance, research on related compounds has shown that low doses may enhance learning and memory. oatext.comsemanticscholar.org Specifically, the administration of 9-methyl-β-carboline, a compound structurally similar to 9-Propyl-β-carboline, has been associated with improved spatial learning in rats. nih.gov This cognitive enhancement was linked to increased dopamine (B1211576) levels in the hippocampus, a brain region crucial for memory formation. nih.gov The mechanism behind this effect is thought to involve the promotion of dendritic and synaptic proliferation, suggesting a role in strengthening neural connections. nih.govoatext.com Conversely, some studies on other β-carbolines have indicated that high doses might impair learning and memory, highlighting a dose-dependent effect. oatext.comresearchgate.net

Table 1: Effects of β-Carboline Derivatives on Cognitive Function in Animal Models

| Compound | Animal Model | Cognitive Task | Observed Effect | Associated Mechanism |

| 9-methyl-β-carboline | Rats | Radial Maze | Improved spatial learning | Elevated hippocampal dopamine levels, dendritic and synaptic proliferation nih.gov |

| Norharmane (a β-carboline) | Rats (STZ-induced AD model) | Not specified | Improved learning and memory at low doses; impairment at high doses | Potential protective and regenerative effects on dopaminergic neurons at low doses oatext.com |

| Harmane (a β-carboline) | Rats | Three-panel runway, passive avoidance | Impaired working memory and learning | researchgate.net |

This table is for informational purposes and is based on preclinical data from related compounds. The effects of 9-Propyl-β-carboline may differ.

Affective State Modulation in Animal Models (e.g., anxiolysis, antidepressant-like effects)

The β-carboline family of compounds has demonstrated a complex relationship with affective states in animal models, with some derivatives showing potential anxiolytic (anxiety-reducing) or antidepressant-like effects, while others are anxiogenic (anxiety-promoting). semanticscholar.orgdoi.org The effects are often dose-dependent and related to the specific chemical structure of the compound. semanticscholar.orgnih.gov

Certain β-carboline derivatives have shown antidepressant-like effects in preclinical tests like the mouse forced swim test. nih.gov These effects are thought to be mediated, at least in part, through interaction with the benzodiazepine (B76468) site on the GABA-A receptor, acting as inverse agonists. nih.gov A systematic review of preclinical studies concluded that β-carboline alkaloids are multi-target compounds that may be useful in addressing depressive disorders by modulating serotonin (B10506) and GABA systems, promoting neurogenesis, and restoring astrocytic function. nih.gov Conversely, some β-carbolines can induce anxiety-like behaviors in animal models. pnas.org The specific effects of 9-Propyl-β-carboline on affective states require further dedicated investigation.

Neurogenesis and Synaptogenesis Research

Emerging evidence suggests that some β-carboline derivatives may play a role in neurogenesis (the formation of new neurons) and synaptogenesis (the formation of new synapses). Research on 9-methyl-β-carboline has shown that it can stimulate the growth of new and functional dopaminergic neurons in primary cultures from the mouse embryo midbrain. google.com This effect was associated with an increase in the number and complexity of dendrites and a higher number of dendritic spines on granule neurons in the dentate gyrus of rats, indicating synaptic proliferation. nih.gov Furthermore, this compound was found to up-regulate the gene expression of several neurotrophic factors that are crucial for neuronal survival and growth. nih.govnih.gov These findings suggest a potential for certain β-carbolines to promote structural plasticity in the brain.

Neuroinflammation Modulation

Preclinical studies have indicated that β-carboline derivatives may possess anti-inflammatory properties within the central nervous system. researchgate.netnih.gov For example, 9-methyl-β-carboline has been shown to inhibit the proliferation of microglia, the primary immune cells of the brain, which can become activated in response to injury or disease. nih.govresearchgate.net This compound was also found to decrease the expression of inflammatory cytokines, which are signaling molecules that can contribute to neuroinflammation. nih.gov By creating a less inflammatory environment, these compounds may help protect neurons from degeneration mediated by oxidative stress. researchgate.netresearchgate.net The anti-inflammatory effects of β-carbolines may be mediated through different mechanisms, and some studies suggest that different types of β-carboline alkaloids can have varying effects on inflammatory pathways. nih.gov

Antioxidant and Reactive Oxygen Species Scavenging Mechanisms

Several studies have highlighted the antioxidant properties of β-carboline alkaloids. nih.govwikipedia.orgresearchgate.netresearchgate.net These compounds have demonstrated the ability to act as scavengers of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells, a process known as oxidative stress. nih.govptfarm.pl In vitro studies have shown that β-carboline derivatives can protect against oxidative agents. nih.gov The antioxidant activity of some β-carboline derivatives has been found to be comparable to that of vitamin C at low concentrations. ptfarm.pl Mechanistic studies suggest that some β-carboline derivatives can induce cell apoptosis (programmed cell death) in cancer cells by causing an accumulation of ROS. mdpi.com This highlights the complex and context-dependent nature of their interaction with cellular oxidative processes.

Table 2: Investigated Antioxidant Mechanisms of β-Carboline Derivatives

| Mechanism | Description | Supporting Evidence |

| ROS Scavenging | Direct neutralization of reactive oxygen species. | In vitro studies demonstrate scavenging of hydroxyl radicals. nih.gov |

| Protection against Oxidative Agents | Shielding cells from damage induced by substances like hydrogen peroxide. | Significant protective effect observed in yeast cells. nih.gov |

| Modulation of Antioxidant Balance | Influencing the overall capacity of non-enzymatic antioxidant systems. | Studies evaluating the complete antioxidant activity of β-carboline derivatives. ptfarm.pl |

Glial Cell Function Modulation (e.g., Astrocytes)

Glial cells, including astrocytes, are non-neuronal cells that play a critical supportive role in the central nervous system. lumenlearning.com Research indicates that β-carboline derivatives can modulate the function of these cells. Specifically, 9-methyl-β-carboline has been shown to exert anti-proliferative effects on astrocyte cultures without causing toxicity. nih.govnih.gov This compound also stimulates astrocytes to produce several important neurotrophic factors that support the health and survival of dopaminergic neurons. nih.govnih.govresearchgate.net The effects of 9-methyl-β-carboline on astrocytes appear to be mediated, at least in part, by the organic cation transporter. nih.govnih.gov It is believed that astrocytes play a crucial role in the neurostimulative effects of some β-carbolines, as these effects are diminished in astrocyte-depleted cultures. nih.gov This suggests a complex interplay between β-carbolines, astrocytes, and neurons. mdpi.com

Potential Modulations of Cellular Homeostasis in Preclinical Models

Currently, there is a lack of specific preclinical data detailing the direct effects of 9-Propyl-β-carboline on autophagy regulation. While β-carboline alkaloids, in general, have been investigated for their ability to induce autophagy in various cell types, specific studies focusing on the 9-propyl derivative's role in modulating autophagic pathways, such as the expression of key proteins like LC3-II or Beclin-1, are not extensively available in the public domain.

Preclinical studies have indicated that 9-Propyl-β-carboline and its derivatives can induce apoptosis in cancer cells through various mechanisms. The introduction of a propyl group at the 9-position of the β-carboline ring is often associated with enhanced cytotoxic and apoptotic activities.

One of the key mechanisms identified is the induction of the intrinsic apoptotic pathway. This is often characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Furthermore, some derivatives of 9-substituted β-carbolines have been shown to induce apoptosis through the activation of caspase cascades, which are crucial executioners of programmed cell death. For instance, N9-benzenesulfonyl derivatives of harmine (B1663883), a related β-carboline, have been observed to induce apoptosis and cause cell cycle arrest in the G2/M phase. clockss.org The pro-apoptotic effects are also linked to the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

The mitochondrion is a key target in the anti-cancer activity of 9-Propyl-β-carboline derivatives. As mentioned in the context of apoptosis, these compounds can induce a decrease in the mitochondrial membrane potential. This depolarization is a critical event in the initiation of the intrinsic apoptotic pathway. The loss of mitochondrial membrane integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade and leads to cell death. While the direct impact on cellular bioenergetics, such as ATP production and oxygen consumption rates, has not been extensively detailed specifically for 9-Propyl-β-carboline, the observed effects on mitochondrial membrane potential strongly suggest a significant disruption of mitochondrial function.

Endocrine System Interactions in Preclinical Models

Immunomodulatory Aspects in Preclinical Models

Detailed preclinical studies on the specific immunomodulatory effects of 9-Propyl-β-carboline are limited. While some β-carboline alkaloids have been explored for their influence on the immune system, the precise impact of the 9-propyl substitution on immune cell function, such as T-cell proliferation, macrophage activity, or cytokine production, remains an area with minimal investigation.

Anti-Proliferative Effects in Cell Lines

The anti-proliferative activity of 9-Propyl-β-carboline and its derivatives has been demonstrated across a variety of human cancer cell lines. The substitution at the 9-position of the β-carboline nucleus with a propyl group has been shown to be a favorable modification for enhancing cytotoxic potential. researchgate.net

Derivatives of 9-Propyl-β-carboline have shown significant activity against glioma, breast, lung, and pancreatic cancer cell lines. semanticscholar.orgnih.gov For example, a 2,7,9-trisubstituted derivative demonstrated submicromolar anti-proliferative activity. semanticscholar.orgnih.gov In some cases, these compounds have exhibited a cytostatic effect at their IC50 concentration, meaning they inhibit cell proliferation without necessarily causing immediate cell death. semanticscholar.org The cytotoxic effects of 9-substituted β-carboline derivatives have been shown to be more pronounced than their parent compounds. researchgate.net

Below is a table summarizing the reported anti-proliferative activities of a 9-Propyl-β-carboline derivative in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.2 - 2 |

| MDA-MB-231 | Breast Cancer | 0.2 - 2 |

| PANC-1 | Pancreatic Cancer | 0.2 - 2 |

| T98G | Glioma | 0.2 - 2 |

| Hs683 | Glioma | < 0.5 |

| HepG2 | Liver Cancer | 1.79 |

The data in this table is based on reported ranges and values for derivatives of 9-Propyl-β-carboline. semanticscholar.orgnih.govresearchgate.net

Anti-Angiogenic Activity in Preclinical Models

The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. Consequently, agents that can inhibit this process are of significant interest in oncology research. Preclinical studies have begun to explore the anti-angiogenic potential of β-carboline derivatives, with particular attention paid to substitutions at the N-9 position of the β-carboline nucleus. mdpi.comnih.govfrontiersin.org

While research specifically isolating 9-Propyl-β-carboline is part of a broader investigation, the evidence suggests that the N9-position is a key site for modulating the anti-angiogenic activity of the β-carboline scaffold. crimsonpublishers.comresearchgate.net For instance, certain bivalent β-carbolines, which are dimeric structures often linked through the N9-position, have demonstrated notable angiogenesis inhibitory effects in preclinical models like the chicken chorioallantoic membrane (CAM) assay. mdpi.comnih.govnih.gov

One such N9-linked dimeric β-carboline, B-9-3, has been shown to selectively induce apoptosis in endothelial cells. The proposed mechanism involves the disruption of the Vascular Endothelial Growth Factor A (VEGF-A) and its receptor (VEGFR2) signaling pathway, a primary driver of angiogenesis. nih.govresearchgate.net This disruption interferes with the signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential steps in forming new blood vessels. thno.org Further research into specific N9-alkyl substituted derivatives, including 9-propyl-β-carboline, is needed to fully elucidate their individual contributions to this anti-angiogenic effect and their potential as anti-cancer agents. chemimpex.com

Anti-Infective Properties (e.g., Antibacterial, Antiviral, Antimalarial)

The β-carboline scaffold has been a foundation for the development of various agents with anti-infective properties. Modifications, particularly at the N-9 position, have been shown to significantly influence their biological activity against a range of pathogens. mdpi.comdoi.org

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the discovery of novel therapeutic agents. google.com Derivatives of β-carboline are being extensively investigated as potential antimalarials. Research has established that substitution at the N-9 position of the β-carboline ring can lead to highly potent compounds. mdpi.com

Hybrid molecules combining the β-carboline scaffold with moieties from existing antimalarials like chloroquine (B1663885) have been synthesized. Studies evaluating these N-9 substituted hybrids against both chloroquine-sensitive (3D7) and multi-drug-resistant (Dd2, W2) strains of Plasmodium falciparum have yielded promising results. mdpi.comthno.orglookchem.com Several of these derivatives exhibit potent activity in the low nanomolar range, demonstrating their potential to overcome resistance mechanisms. mdpi.comlookchem.com In vivo studies using rodent malaria models (Plasmodium berghei) have also shown that β-carboline derivatives can produce significant chemosuppression. crimsonpublishers.comgoogle.com

Table 1: In Vitro Antimalarial Activity of N-9 Substituted β-Carboline Derivatives This table presents a selection of representative data from preclinical studies.

| Compound Type | Parasite Strain | Activity (IC50) | Reference |

|---|---|---|---|

| N-9 Substituted Harmiquins | P. falciparum (3D7, CQ-sensitive) | Low nanomolar range (e.g., 4.6 ± 0.6 nM) | mdpi.comlookchem.com |

| N-9 Substituted Harmiquins | P. falciparum (Dd2, CQ-resistant) | Low nanomolar range (e.g., 6.5 ± 2.5 nM) | mdpi.comlookchem.com |

| Tetrahydro-β-carboline Conjugates | P. falciparum (W2, CQ-resistant) | Low micromolar range (0.51 to 1.82 µM) | mdpi.comthno.org |

| Tetrahydro-β-carboline Derivatives | P. berghei (NK-65, CQ-sensitive) | < 5 µg/mL | crimsonpublishers.comgoogle.com |

Antibacterial and Antifungal Activity

The β-carboline framework is also a source of potential antibacterial and antifungal agents. frontiersin.org Research into 3-methyl-β-carboline derivatives, including 9-propyl-3-methyl-β-carboline, has demonstrated antibacterial activity against various bacterial strains. dovepress.com The mechanism of action for some derivatives is thought to involve the disruption of bacterial cell membranes. mdpi.com

Furthermore, novel β-carboline 1-hydrazides have shown efficacy against plant-pathogenic fungi and bacteria, suggesting a broad spectrum of activity. The proposed mechanisms for these compounds include the accumulation of reactive oxygen species, damage to cell membranes, and prevention of bacterial biofilm formation. acs.org Harmine derivatives linked to other chemical moieties have also shown inhibitory effects against pathogenic bacteria responsible for conditions like dairy mastitis.

Table 2: Antibacterial Activity of Selected β-Carboline Derivatives This table summarizes findings on the antibacterial potential of various β-carboline compounds.

| Compound Class | Target Pathogen Example | Observed Effect | Reference |

|---|---|---|---|

| 9-Propyl-3-methyl-β-carboline | Various bacteria | General antibacterial activity | dovepress.com |

| γ-Carboline Derivatives | Staphylococcus aureus, E. coli | Broad-spectrum activity (MIC up to 8 µg/mL) | mdpi.com |

| β-Carboline 1-Hydrazides | Pseudomonas syringae pv. glycinea (Psg) | Inhibition of bacterial biofilm formation | acs.org |

| Harmine Derivatives | Streptococcus dysgalactiae | Inhibitory effect (MIC 43.7 µg/mL) |

Antiviral Activity

The antiviral potential of β-carbolines has been explored against several viruses. nih.gov Studies have shown that the substitution pattern, including at the N-9 position, is crucial for antiviral efficacy. doi.org For example, a screening of 107 β-carboline derivatives identified 20 compounds with activity against Pseudorabies virus (PRV). Several of these derivatives, including some with N-9 substitutions, exhibited potent inhibitory rates. doi.org The proposed mechanism for some β-carboline alkaloids, like harmine, against viruses such as Herpes Simplex Virus (HSV) involves the downregulation of key cellular signaling pathways like NF-κB. doi.org Additionally, certain β-carboline derivatives have shown activity against Tobacco Mosaic Virus (TMV). researchgate.net

Structure Activity Relationship Sar Studies of 9 Propyl Beta Carboline and Analogs

Impact of N9-Propyl Substitution on Biological Activity

The substitution at the N9 position of the β-carboline ring is a key determinant of biological activity. The nature of the substituent at this position can significantly modulate the compound's interaction with its biological targets.

Research into N9-substituted β-carbolines has revealed that the introduction of various groups can lead to a wide range of pharmacological effects, including anticancer and anti-angiogenesis activities. crimsonpublishers.comnih.gov Studies have explored a variety of substituents, from simple alkyl chains to more complex aryl and heterocyclic moieties. nih.govclockss.org For instance, the synthesis of N9-heterobivalent β-carbolines, where two β-carboline units are linked via the N9 position, has been investigated to explore potential anticancer properties. nih.gov

In the context of antimalarial agents, hybrids of β-carboline and chloroquine (B1663885) have been synthesized with modifications at the N9 position. mdpi.comresearchgate.net These studies indicate that substitution at the N9 position is a viable strategy for developing potent derivatives. mdpi.comresearchgate.net Specifically, the attachment of a propyl group connected to a linker and another pharmacophore has yielded compounds with low nanomolar activity against Plasmodium falciparum strains. mdpi.comresearchgate.net The length and flexibility of the linker originating from the N9 position are crucial for optimizing activity.

While many studies focus on larger or more complex N9-substituents, the specific impact of a simple propyl group is often understood by comparison. For example, SAR studies on harmine (B1663883) analogs showed that N9-haloalkyl and N9-benzenesulfonyl derivatives possessed potent anticancer activity. clockss.org In other contexts, substitution with groups like benzyl (B1604629) or naphthalene (B1677914) at the N9 position has been shown to enhance cytotoxic activity. crimsonpublishers.comclockss.org The insertion of small, non-polar groups such as ethyl or propyl has been noted to decrease affinity for benzodiazepine (B76468) receptors (BzR) while potentially influencing other activities. ijrrjournal.com

| Compound/Analog Class | N9-Substituent | Observed Biological Effect | Reference(s) |

| Harmine derivatives | Haloalkyl, Benzenesulfonyl | Potent anticancer activity | clockss.org |

| Bivalent β-carbolines | Dimerized at N9 | Anticancer activity | crimsonpublishers.com |

| β-Carboline/Chloroquine hybrids | Propargyl linker | Potent antimalarial activity | mdpi.comresearchgate.net |

| General β-carbolines | Alkyl groups (e.g., propyl) | Decreased Benzodiazepine Receptor affinity | ijrrjournal.com |

Role of Beta-Carboline Core Modifications

The tricyclic core of β-carboline, a pyrido[3,4-b]indole system, is a versatile scaffold that can exist in different states of saturation, profoundly affecting its biological profile. nih.gov The main variations are the fully aromatic β-carboline, the partially saturated 3,4-dihydro-β-carboline (DHβC), and the fully saturated 1,2,3,4-tetrahydro-β-carboline (THβC). crimsonpublishers.comnih.gov

The saturation level of the pyridine (B92270) ring is a critical factor in SAR studies. nih.gov For instance, many naturally occurring and synthetic THβC derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and antimalarial properties. ijrrjournal.com The synthesis of THβCs is often achieved through the Pictet-Spengler reaction, which provides a foundational structure for further modification. nih.govnih.gov

Conversely, the fully aromatic β-carboline ring system is also a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA and inhibit enzymes like kinases, leading to anticancer effects. crimsonpublishers.compsu.edu The planarity of the aromatic system is often crucial for such interactions. psu.edu

Researchers performing SAR studies often design and synthesize analogs based on all three core skeletons (aromatic, dihydro, and tetrahydro) to determine which scaffold provides the optimal geometry and electronic properties for a specific biological target. nih.gov For example, in the search for antimalarial agents, derivatives of all three β-carboline skeletons have been investigated. nih.gov The choice between a rigid, planar aromatic system and a more flexible, three-dimensional saturated system allows for the targeting of a diverse range of protein binding sites. ijrrjournal.comnih.gov

| β-Carboline Core | Key Structural Feature | Common Associated Activities | Reference(s) |

| β-Carboline (Aromatic) | Planar, unsaturated pyridine ring | Anticancer (DNA intercalation, kinase inhibition) | crimsonpublishers.compsu.edu |

| 3,4-Dihydro-β-carboline (DHβC) | Partially saturated pyridine ring | Intermediate scaffold | crimsonpublishers.comnih.gov |

| 1,2,3,4-Tetrahydro-β-carboline (THβC) | Saturated pyridine ring, flexible 3D structure | Antiviral, Antimalarial, Anticancer | ijrrjournal.comnih.gov |

Influence of Substitutions at Other Positions (e.g., C1, C3, C7)

Substitutions at the C1, C3, and C7 positions of the β-carboline nucleus are widely used strategies to fine-tune pharmacological activity. clockss.org

C1 Position: The C1 position is a frequent site for modification. Introducing substituents here can drastically alter the compound's biological profile. SAR studies have shown that introducing aryl groups at C1 can yield potent activity. acs.org For example, β-carboline-benzimidazole hybrids with various substituents at the C1 and N9 positions have been synthesized and tested for antitumor activity, with some compounds showing significant cytotoxicity against multiple cancer cell lines. sioc-journal.cn The presence of electron-withdrawing groups on a C1-phenyl ring was found to be crucial for the insecticidal activity of certain β-carboline-1,3,4-oxadiazole hybrids. crimsonpublishers.com In another study, C1-substituted acylhydrazone β-carboline analogs with halogenated groups showed promising antifungal activity. mdpi.com

C3 Position: The C3 position is another critical point for substitution. The introduction of a carboxylic acid group or its derivatives (esters, amides) at C3 is a common strategy. clockss.orgmdpi.com For example, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid showed potent anticancer activity. clockss.org The incorporation of nitrogen-containing heterocycles like oxadiazole and piperazine (B1678402) at the C3 position has also been explored to enhance antitumor activity. mdpi.com Dimerization of β-carboline units through the C3-position has also been reported as a strategy to create potent anticancer agents. crimsonpublishers.com

C7 Position: The C7 position, located on the indole (B1671886) part of the scaffold, is often substituted with alkoxy groups. Harmine, a well-known β-carboline, features a methoxy (B1213986) group at C7. nih.govwikipedia.org Structure-activity relationship studies on harmine analogs have explored the replacement of this methoxy group with longer ether-linked chains to modulate activity and target specificity. nih.gov These studies have shown that modification at the C7 position is a viable, though sometimes limited, strategy for optimizing the biological activity of harmine analogs for applications such as inducing β-cell proliferation. nih.gov

| Position | Type of Substituent | Resulting Biological Activity | Reference(s) |

| C1 | Aryl groups (e.g., phenyl, thienyl) | Antitumor, 5-HT receptor affinity | acs.orgsioc-journal.cn |

| C1 | Acylhydrazone with halogenated phenyl | Antifungal | mdpi.com |

| C1 | Electron-withdrawing groups | Insecticidal | crimsonpublishers.com |

| C3 | Carboxylic acid/esters/amides | Anticancer | clockss.orgmdpi.com |

| C3 | Heterocycles (oxadiazole, piperazine) | Antitumor | mdpi.com |

| C7 | Alkoxy, ether-linked chains | Modulation of kinase inhibition (DYRK1A) | nih.gov |

Stereoisomeric Effects on Activity

Stereochemistry plays a pivotal role in the biological activity of many drugs, and β-carboline derivatives are no exception. When the β-carboline core is partially or fully saturated, as in THβCs, chiral centers can be introduced, most commonly at the C1 position. The synthesis of THβCs via the Pictet-Spengler reaction, starting from tryptamine (B22526) and an aldehyde, generates a stereocenter at C1. nih.gov

Studies on spirotetrahydro-β-carbolines (spiroindolones) have demonstrated the profound impact of stereoisomerism on antimalarial activity. In one case, a racemic mixture was separated into its constituent enantiomers, revealing that one enantiomer (1R,3S) was over 250-fold more potent against P. falciparum than the other (1S,3R). nih.gov This highlights that a specific three-dimensional arrangement of the atoms is required for optimal interaction with the biological target.

Further optimization efforts took advantage of this observation. By using enantiopure starting materials (e.g., S-α-methyl indoleamines), researchers could selectively synthesize the more active diastereomer, circumventing the need for chiral resolution of the final product. nih.gov The isolation and testing of all four possible stereoisomers for a particular spiroindolone confirmed that the 1R,3S stereoisomer was the most potent, while the 1S,3S and 1R,3R diastereomeric pair were significantly less active. nih.gov These findings underscore the critical importance of controlling stereochemistry in the design of chiral β-carboline analogs to maximize therapeutic efficacy.

Design Principles for Novel 9-Propyl-beta-carboline Derivatives

Based on extensive SAR studies, a set of design principles has emerged for the creation of novel β-carboline derivatives with enhanced biological activities. nih.govmdpi.com These principles guide medicinal chemists in selecting appropriate scaffolds and substituents to optimize potency and selectivity.

Scaffold Selection : The choice between a fully aromatic, dihydro-, or tetrahydro-β-carboline core is a fundamental design decision. A planar, aromatic scaffold is often preferred for DNA intercalation or fitting into flat enzymatic clefts. psu.edu A flexible, three-dimensional THβC scaffold is generally better suited for complex binding pockets where specific stereochemical interactions are crucial. nih.govnih.gov

N9-Substitution : The N9 position is a key handle for modulating activity and introducing hybrid functionalities. For antimalarial hybrids, linking the N9 position to another pharmacophore like chloroquine via a flexible linker of optimal length has proven to be a highly effective strategy, yielding compounds with potent, low nanomolar activity. mdpi.comresearchgate.net

C1-Substitution : The C1 position is tolerant of a wide variety of substituents, particularly aryl and heteroaryl groups. sioc-journal.cnmdpi.com The electronic properties of these substituents are critical; for example, electron-withdrawing groups on a C1-aryl ring can enhance activity in some contexts, while halogenation can improve antifungal properties. crimsonpublishers.commdpi.com

C3-Substitution : The C3 position can be effectively functionalized with carboxamide or other heterocyclic moieties to enhance biological effects like antitumor activity. clockss.orgmdpi.com The ability to dimerize molecules through this position also presents a valid strategy for developing bivalent ligands with potentially increased avidity for their targets. crimsonpublishers.com

Stereochemistry : For chiral THβC derivatives, controlling the stereochemistry at the C1 position is paramount. As demonstrated in antimalarial spiroindolones, one stereoisomer can be orders of magnitude more active than others. nih.gov Therefore, asymmetric synthesis or chiral resolution to obtain the most active enantiomer is a critical design principle.

By integrating these principles, researchers can rationally design novel this compound derivatives and other analogs, moving beyond random screening to a more targeted approach for developing new therapeutic agents. nih.govsioc-journal.cn

Advanced Research Methodologies Applied to 9 Propyl Beta Carboline Research

In Vitro Experimental Models

In vitro models are fundamental to the preliminary assessment of 9-Propyl-beta-carboline's biological effects, providing a controlled environment to study cellular and molecular interactions without the complexities of a whole organism.

Cell culture systems are a primary tool for investigating the effects of β-carboline compounds on specific cell types, including neuronal, glial, and various cancer cell lines. Structure-activity relationship studies have consistently shown that substituents at the N-9 position of the β-carboline skeleton significantly influence biological activity. mdpi.com

In the context of oncology, research has demonstrated that modifying the β-carboline structure can yield potent antiproliferative properties. For instance, a novel 2,7,9-trisubstituted β-carboline derivative, which specifically incorporates a propyl group at the 9-position, was synthesized and evaluated for its anticancer effects. This selection was based on findings that a short alkyl substituent at this position helps maintain good antiproliferative activity. The compound displayed significant cytotoxic activity across five different human cancer cell lines, with its potency quantified by IC50 values, which represent the concentration required to inhibit 50% of cell growth.

The data from these experiments highlight the compound's potential as an anticancer agent and underscore the importance of the 9-propyl substitution.

Antiproliferative Activity of a 9-Propyl-β-carboline Derivative

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.2 - 2 |

| MDA-MB-231 | Breast Cancer | 0.2 - 2 |

| PANC-1 | Pancreatic Cancer | 0.2 - 2 |

| T98G | Glioblastoma | 0.2 - 2 |

Furthermore, studies on the closely related compound 9-methyl-β-carboline (9-me-BC) have utilized primary mesencephalic cultures containing dopaminergic neurons to demonstrate neuroprotective and neuro-differentiating effects. nih.gov This compound was also shown to inhibit the proliferation of microglia, the primary immune cells of the central nervous system, suggesting anti-inflammatory properties. nih.gov Similar cell culture models, including primary astrocyte cultures, are employed to explore how 9-substituted β-carbolines may stimulate the production of beneficial neurotrophic factors. nih.govresearchgate.net These established neuronal and glial cell systems serve as valuable platforms for investigating the potential neuroactive properties of this compound.

Receptor binding assays are essential for determining the affinity and selectivity of compounds like this compound for various protein targets in the central nervous system. The β-carboline scaffold is known to interact with several key receptors, including benzodiazepine (B76468), serotonin (B10506) (5-hydroxytryptamine), and dopamine (B1211576) receptors. acs.org

Radioligand binding assays are a common technique used to quantify these interactions. In this method, a radiolabeled ligand with known affinity for a specific receptor is competed with the test compound (e.g., a this compound derivative). The ability of the test compound to displace the radioligand indicates its binding affinity, often expressed as an inhibition constant (Ki).

Studies on a wide range of β-carboline derivatives have shown that their affinity for receptors is highly dependent on the pattern of substitution on the tricyclic ring system. While specific binding data for this compound is not extensively detailed, research on related compounds provides insight. For example, some synthetic β-carbolines show high affinity for 5-HT2B and 5-HT2C serotonin receptors, while others bind to the dopamine D1 receptor or the μ-opioid receptor. acs.org The β-carboline class is particularly well-known for its interaction with the benzodiazepine binding site on the GABAA receptor, where different derivatives can act as agonists, antagonists, or inverse agonists. researchgate.netnih.govresearchgate.net These assays are critical for building a pharmacological profile of this compound and predicting its potential neurological effects.

Enzyme activity assays are used to determine if this compound can inhibit or enhance the function of specific enzymes. A primary target for β-carboline alkaloids is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin and dopamine. cornell.edu Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, an effect associated with antidepressant activity. frontiersin.org

β-carbolines are known to be reversible and competitive inhibitors of MAO, with a preference for the MAO-A isoform. frontiersin.orgnih.gov The potency of this inhibition is influenced by the molecular structure of the specific β-carboline. Research on the analogous compound 9-methyl-β-carboline (9-me-BC) has provided specific inhibitory values. In one study, 9-me-BC demonstrated potent inhibition of MAO-A and moderate inhibition of MAO-B. nih.gov This inhibitory action is believed to contribute to the neuroprotective effects observed in cell culture studies. nih.govresearchgate.net

Enzyme inhibition assays measuring the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) are standard practice. The findings for 9-me-BC illustrate the type of data generated from these assays and suggest a likely area of investigation for this compound.

MAO Inhibition by the related compound 9-Methyl-β-carboline

| Enzyme | IC50 (µM) |

|---|---|

| MAO-A | 1 |

Beyond MAO, β-carbolines have been investigated for their effects on other enzymes, such as cyclin-dependent kinases (CDKs) and topoisomerases, which are relevant to their antitumor activities. frontiersin.org

Gene expression profiling techniques are employed to understand how this compound might alter cellular function at the genetic level. These methods measure changes in the expression of messenger RNA (mRNA), providing a snapshot of which genes are activated or suppressed in response to the compound.

Studies on the related compound 9-methyl-β-carboline (9-me-BC) have extensively used these techniques in neuronal and glial cell cultures. Quantitative real-time PCR (qPCR) has been used to show that 9-me-BC upregulates the expression of numerous genes crucial for the health and development of dopaminergic neurons. nih.gov For example, treatment of primary mesencephalic cultures with 9-me-BC led to increased expression of transcription factors essential for dopaminergic differentiation, such as Nurr1 and Pitx3, and key marker genes like tyrosine hydroxylase (Th). nih.gov

In astrocyte cultures, 9-me-BC was found to stimulate the gene expression of several important neurotrophic factors, including: nih.gov

Artn (Artemin)

Bdnf (Brain-Derived Neurotrophic Factor)

Tgfb2 (Transforming Growth Factor beta 2)

Ncam1 (Neural Cell Adhesion Molecule 1)

These methodologies, including qPCR and broader techniques like RNA-sequencing (RNA-seq), would be directly applicable to characterizing the molecular effects of this compound on gene networks related to neuroprotection, inflammation, and cell growth.

Following gene expression analysis, protein expression analysis confirms whether the changes observed at the mRNA level translate into functional proteins. Techniques like Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are standard methods for detecting and quantifying specific proteins in cell or tissue samples.

In research on 9-substituted β-carbolines, these methods have been crucial. For example, studies on 9-methyl-β-carboline demonstrated that the compound could lower the cellular content of alpha-synuclein (B15492655) protein, a key protein implicated in Parkinson's disease. nih.gov In other studies focusing on inflammation, β-carboline derivatives have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key proteins involved in the inflammatory response in macrophage cell lines. researchgate.net These analyses provide direct evidence of the compound's impact on specific cellular pathways and are essential for validating the mechanisms of action proposed from gene expression data.